molecular formula C16H24N4O3S B5513262 N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine

N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine

Cat. No. B5513262
M. Wt: 352.5 g/mol
InChI Key: XOUCQAGFWQTRTA-CABCVRRESA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" often involves multiple steps, including cyclopropanation, asymmetric catalysis, and 1,3-dipolar cycloaddition reactions. For instance, asymmetric cyclopropanations catalyzed by rhodium(II) complexes, as described by Davies et al. (1996), provide a method for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner, which could be relevant to parts of the molecule involving cyclopropyl groups (Davies et al., 1996). Additionally, Kotian et al. (2005) discuss a large-scale synthesis of pyrrolidin-3-ol derivatives via asymmetric 1,3-dipolar cycloaddition, which might be pertinent to forming the pyrrolidinyl part of the compound (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography studies, such as those conducted by Cetina et al. (2004) on pyrimidine and purine derivatives, can provide detailed insights into the configuration and conformation of molecules related to "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" (Cetina et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of such a molecule would be influenced by its functional groups, such as the sulfonyl and pyrrolidinyl groups. Studies on similar structures have shown that these groups can participate in various reactions, including nucleophilic substitutions and cycloadditions, which are fundamental in building complex molecular architectures (Hocková et al., 2003).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity of "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" would be influenced by its molecular structure. For example, the presence of methoxymethyl and sulfonyl groups could affect the compound's polarity and solubility in various solvents. Research on related compounds can provide insights into how structural features impact physical properties (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, are crucial for understanding how "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" behaves in chemical reactions. The sulfonyl and cyclopropyl groups, for example, might impart specific reactivity patterns, such as susceptibility to oxidation or participation in cycloaddition reactions, as explored in the synthesis and reactivity studies of related molecules (Markitanov et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrimidine derivatives like N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine often focuses on their synthesis and chemical properties. For example, studies have reported on the synthesis of pyrimidine sulfoxides, sulfones, and nitramines, highlighting methods for creating these compounds and investigating their reactivity towards nucleophiles for generating new derivatives. These processes are crucial for developing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Southon & Pfleiderer, 1978).

Crystal Structure Analysis

Another aspect of research involves analyzing the crystal structure of pyrimidinyl compounds, which aids in understanding their molecular configurations and potential interactions in biological systems or material applications. Studies such as the crystal structure analysis of cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, provide insights into the molecular arrangement and potential reactivity or binding capabilities of similar compounds (Kang, Kim, Kwon, & Kim, 2015).

Applications in Drug Discovery and Development

While the direct applications in drug discovery and development for the specific compound are to be excluded based on the requirements, it's worth noting that research in pyrimidine chemistry significantly impacts this field. The synthesis and modification of pyrimidine rings are central to developing new pharmaceuticals due to their presence in many bioactive molecules.

Material Science and Engineering

Pyrimidine derivatives also find applications in material science, such as in the creation of novel polymers with specific properties. Research on sulfonated aromatic diamine monomers used in thin-film composite membranes for nanofiltration demonstrates the versatility of pyrimidine-based compounds in enhancing material properties for environmental and industrial applications (Liu et al., 2012).

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-23-9-12-6-16(18-10-17-12)19-15-8-20(7-14(15)11-2-3-11)24(21,22)13-4-5-13/h6,10-11,13-15H,2-5,7-9H2,1H3,(H,17,18,19)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUCQAGFWQTRTA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)NC2CN(CC2C3CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=NC=N1)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine

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